molecular formula C11H12ClN3O3 B6645018 6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid

6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid

Cat. No.: B6645018
M. Wt: 269.68 g/mol
InChI Key: IRDZLULCAVQKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as CCPA and is a potent and selective A1 adenosine receptor agonist. In

Mechanism of Action

6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid is a potent and selective A1 adenosine receptor agonist. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the body and plays a crucial role in various physiological and pathological processes. Activation of the A1 adenosine receptor by CCPA leads to a decrease in cAMP levels, which results in various downstream effects, including the inhibition of neurotransmitter release, vasodilation, and cardioprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCPA can inhibit the release of various neurotransmitters, including acetylcholine, noradrenaline, and dopamine. CCPA has also been shown to have vasodilatory effects, which can lead to a decrease in blood pressure. In vivo studies have shown that CCPA can protect the heart from ischemia-reperfusion injury and reduce the severity of asthma symptoms.

Advantages and Limitations for Lab Experiments

6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid has several advantages for lab experiments. It is a potent and selective A1 adenosine receptor agonist, which makes it an excellent tool for studying the role of the A1 adenosine receptor in various biological processes. CCPA is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using CCPA in lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. CCPA can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid. One direction is to explore the potential therapeutic applications of CCPA in various diseases, including asthma, ischemia, and inflammation. Another direction is to develop new drugs targeting the A1 adenosine receptor based on CCPA as a lead compound. Additionally, future research could focus on improving the solubility of CCPA in water and developing new analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of 6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid involves several steps. The first step is the preparation of 6-chloro-5-nitropyridin-3-ol by reacting 6-chloro-5-nitropyridin-3-ol with thionyl chloride. The resulting compound is then treated with sodium azide to form 6-azido-5-chloropyridin-3-ol. The final step involves the reaction of 6-azido-5-chloropyridin-3-ol with N-carbamoylpyrrolidine in the presence of copper(I) iodide to form this compound.

Scientific Research Applications

6-(3-Carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, CCPA has been shown to have potential therapeutic applications in the treatment of various diseases, including asthma, ischemia, and inflammation. In drug discovery, CCPA has been used as a lead compound in the development of new drugs targeting the A1 adenosine receptor. In biochemistry, CCPA has been used as a tool to study the role of the A1 adenosine receptor in various biological processes.

Properties

IUPAC Name

6-(3-carbamoylpyrrolidin-1-yl)-5-chloropyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c12-8-3-7(11(17)18)4-14-10(8)15-2-1-6(5-15)9(13)16/h3-4,6H,1-2,5H2,(H2,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDZLULCAVQKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)N)C2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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